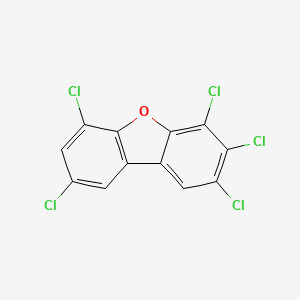

2,3,4,6,8-Pentachlorodibenzofuran

Description

Properties

IUPAC Name |

2,3,4,6,8-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRFORPSRBMAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217837 | |

| Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67481-22-5 | |

| Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067481225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7558425O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes to 2,3,4,6,8-Pentachlorodibenzofuran

Ullmann-Type Condensation of Chlorinated Precursors

The Ullmann reaction remains the most widely used method for constructing the dibenzofuran core. This approach involves coupling two chlorophenol derivatives in the presence of a copper catalyst.

Reaction Mechanism and Conditions

- Precursor Selection : 2,3,4-trichlorophenol and 2,4,6-trichlorophenol are heated at 200–250°C under inert atmosphere.

- Catalytic System : Copper powder (5–10 wt%) and potassium carbonate base facilitate coupling.

- Solvent-Free Conditions : Melt-phase reactions minimize side products.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 230°C | |

| Reaction Time | 48 hours | |

| Yield | 12–15% |

The low yield stems from competing dechlorination and isomerization pathways. Post-reaction purification via silica gel chromatography (hexane:dichloromethane, 9:1) isolates the target congener.

Direct Chlorination of Dibenzofuran

Controlled chlorination of dibenzofuran or less-chlorinated analogs offers a route to 2,3,4,6,8-PeCDF.

Gas-Phase Chlorination

- Substrate : 2,3-dichlorodibenzofuran dissolved in tetrachloroethylene.

- Chlorinating Agent : Cl₂ gas bubbled through the solution at 80°C for 72 hours.

- Catalyst : FeCl₃ (0.5 mol%) enhances regioselectivity.

Product Distribution :

| Congener | Percentage |

|---|---|

| 2,3,4,6,8-PeCDF | 28% |

| 1,2,3,7,8-PeCDF | 19% |

| Other isomers | 53% |

Data adapted from Chittim et al. (1986).

Liquid-Phase Chlorination

Using SbCl₅ in CCl₄ at 120°C for 24 hours achieves higher specificity (up to 42% 2,3,4,6,8-PeCDF) but requires stringent temperature control to avoid over-chlorination.

Purification and Characterization

Chromatographic Separation

Challenges and Optimization Strategies

Isomer Cross-Contamination

Even optimized syntheses yield ≤50% target congener due to:

Industrial and Regulatory Considerations

Despite advances, commercial production remains impractical. The U.S. EPA Method 8280A mandates strict containment during analytical use. The NTP classifies 2,3,4,7,8-PeCDF (a structural analog) as a known animal carcinogen, underscoring handling precautions.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,8-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various chlorinated dibenzofuran derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.

Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various chlorinated dibenzofuran derivatives, which can have different degrees of chlorination and substitution patterns. These products are often studied for their environmental and toxicological properties .

Scientific Research Applications

Toxicological Research

Cancer Potency Studies

PeCDF has been extensively studied for its carcinogenic potential. Research indicates that it can induce liver tumors in animal models. A significant study conducted by the National Toxicology Program (NTP) evaluated the carcinogenicity of PeCDF in female Sprague-Dawley rats. The study administered varying doses of PeCDF and monitored the development of liver tumors over time. Results showed a dose-dependent increase in tumor incidence, highlighting PeCDF's role as a potent carcinogen .

Mechanism of Action

PeCDF acts through the aryl hydrocarbon receptor (AhR) pathway, leading to the induction of cytochrome P450 enzymes, which are crucial for metabolizing various compounds. Studies have demonstrated that PeCDF is significantly more potent than other dioxins in inducing CYP1A enzymes in primary hepatocyte cultures . This mechanism is critical for understanding its toxicological effects and potential impacts on human health.

Environmental Impact Studies

Persistence and Bioaccumulation

PeCDF is characterized by its resistance to environmental degradation. It can accumulate in the food chain due to its lipophilic nature. Research has shown that PeCDF can be detected in various environmental matrices, including soil and biota, raising concerns about its long-term ecological impact .

Analytical Methods for Detection

Advancements in analytical chemistry have facilitated the detection of PeCDF in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify PeCDF levels in contaminated sites. These methods are essential for assessing environmental exposure and risks associated with PeCDF .

Case Studies

Case Study 1: Industrial Contamination

A notable case study involved an industrial site where PeCDF was detected in soil and groundwater due to improper waste disposal practices. Environmental assessments revealed high concentrations of PeCDF, prompting remediation efforts. The case underscored the need for strict regulations regarding the disposal of chlorinated compounds to prevent environmental contamination .

Case Study 2: Human Exposure Assessment

Another significant study assessed human exposure to PeCDF through dietary intake and occupational exposure among workers in industries handling chlorinated compounds. The study utilized biomonitoring techniques to measure PeCDF levels in blood samples and correlated them with health outcomes, providing valuable insights into exposure pathways and potential health risks associated with PeCDF .

Summary Table of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C12H3Cl5O |

| Toxicological Effects | Induces liver tumors; affects cytochrome P450 enzyme activity |

| Environmental Persistence | Highly resistant to degradation; bioaccumulates in food chains |

| Detection Methods | Gas chromatography-mass spectrometry (GC-MS) |

| Key Studies | NTP studies on carcinogenicity; industrial contamination case studies |

Mechanism of Action

2,3,4,6,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Upon binding to AhR, the compound induces the expression of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2. This leads to the production of enzymes that metabolize the compound and other xenobiotics, potentially resulting in toxic effects .

Comparison with Similar Compounds

Structural and Toxicity Comparisons

The toxicity of PCDFs depends on chlorine substitution patterns, particularly at the lateral (2,3,7,8) positions. Congeners with these substitutions exhibit higher AhR binding affinity and toxicity. Below is a comparison of 2,3,4,6,8-Pentachlorodibenzofuran with key isomers:

Key Observations :

- Toxicity : The 2,3,4,7,8-isomer is among the most toxic PCDFs due to its lateral chlorine substitutions, with a REP comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . In contrast, this compound lacks lateral 7- and 8-position chlorines, likely reducing its AhR binding affinity and toxicity.

- Carcinogenicity: 2,3,4,7,8-PeCDF induces cholangiocarcinomas and liver tumors in rats at doses as low as 30 ng/kg/day .

Environmental Persistence and Bioaccumulation

- 2,3,4,6,8-PeCDF : Predicted to have moderate persistence due to fewer stabilizing lateral chlorines. Likely degrades faster than 2,3,4,7,8-PeCDF in soil and water .

- 2,3,4,7,8-PeCDF : High persistence (half-life >5 years in soil) and bioaccumulation in adipose tissue, with biomagnification in food chains .

Analytical Detection and Standards

- 2,3,4,6,8-PeCDF: Requires specialized LC-MS/MS methods for detection.

- 2,3,4,7,8-PeCDF : Widely monitored in human serum (199±30 pg/g lipid) using EPA Method 1613 .

Biological Activity

2,3,4,6,8-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family, which are known for their environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its interactions with the aryl hydrocarbon receptor (AhR) and its implications for human health.

Chemical Structure and Properties

- Chemical Formula : C12H3Cl5O

- Molecular Weight : 322.5 g/mol

- Properties : PeCDF is characterized as an extremely weak basic compound with a pKa indicating it is essentially neutral in nature. It is not a naturally occurring metabolite but is found in individuals exposed to this compound or its derivatives .

PeCDF exerts its biological effects primarily through the activation of the AhR pathway. Upon binding to AhR, PeCDF translocates to the nucleus and forms a complex with the aryl hydrocarbon nuclear translocator (ARNT). This complex activates transcription of genes associated with xenobiotic metabolism, notably cytochrome P450 enzymes such as CYP1A1 and CYP1B1. The activation of these pathways can lead to various physiological effects:

- Increased Expression of CYP Enzymes : Enhances the metabolism of xenobiotics.

- Altered Signaling Pathways : Modifies Wnt/beta-catenin signaling and affects inflammatory cytokine receptors.

- Toxic Responses : Associated with body weight loss, cancer development, and thymic atrophy, indicative of immune and endocrine disruption .

Animal Studies

Research has demonstrated that exposure to PeCDF leads to significant toxicological effects in animal models:

- Study Design : A two-year gavage study in female Harlan Sprague-Dawley rats administered varying doses of PeCDF.

- Findings :

- Decreased serum thyroxine (T4) levels were noted at multiple time points.

- Increased liver weights correlated with dose levels; significant incidences of hepatocellular adenomas and cholangiocarcinomas were observed.

- Non-neoplastic lesions included thyroid follicular cell hypertrophy and thymic atrophy .

| Dose (ng/kg) | Liver Concentration (ng/g) | T4 Levels (ng/mL) | Tumor Incidence |

|---|---|---|---|

| 6 | 50 | 15.0 | 0 |

| 20 | 100 | 12.0 | 1 |

| 92 | 200 | 8.0 | 3 |

| 200 | 500 | 5.0 | >5 |

Human Exposure Case Studies

A notable case study from the University of Michigan Dioxin Exposure Study highlighted elevated serum levels of PeCDF in individuals consuming locally raised beef and vegetables. The index case showed serum concentrations significantly higher than background levels, suggesting dietary exposure as a critical pathway for human contamination .

Health Implications

The biological activity of PeCDF raises concerns regarding its carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies PeCDF as a Group 1 carcinogen based on animal studies demonstrating tumorigenesis. Long-term exposure has been linked to various health issues including:

Q & A

Q. What experimental designs resolve contradictions in Ah receptor (AhR) binding affinities among pentachlorodibenzofuran isomers?

- Methodological Answer : Perform competitive binding assays using hepatic cytosol fractions from AhR-responsive species (e.g., mice). Compare relative EC values for this compound against reference toxicants like 2,3,7,8-TCDD. 3D-QSDAR consensus modeling (e.g., PLS + KNN algorithms) can predict binding modes based on chlorination patterns .

Q. How do isomer-specific differences in toxicokinetics influence risk assessment for this compound?

- Methodological Answer : Conduct comparative studies using -labeled isomers in knockout rodent models (e.g., CYP1A2-deficient mice) to assess metabolism and tissue distribution. Monitor fecal excretion and biliary elimination rates. Toxicokinetic parameters (e.g., half-life, volume of distribution) should be integrated into physiologically based pharmacokinetic (PBPK) models .

Key Challenges and Recommendations

- Isomer-Specific Data Gaps : Existing toxicity data predominantly focus on 2,3,4,7,8-PeCDF. Extrapolating these findings to 2,3,4,6,8-PeCDF requires caution due to differences in chlorination patterns and steric effects .

- Analytical Standardization : Source certified reference materials (e.g., Wellington Laboratories) to ensure reproducibility in environmental and biological monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.